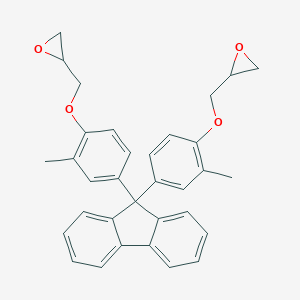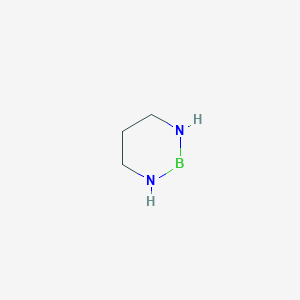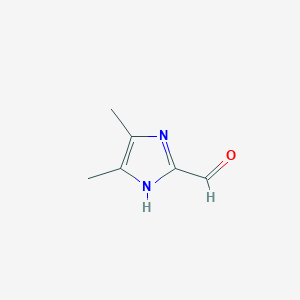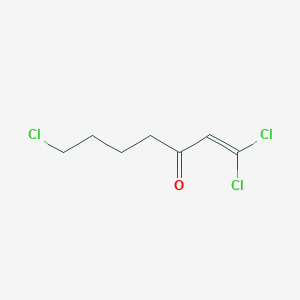![molecular formula C21H22O5 B173194 (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 143390-87-8](/img/structure/B173194.png)
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one, also known as DMFOB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMFOB is a flavonoid derivative that has been synthesized using various methods, including microwave irradiation and palladium-catalyzed cross-coupling reactions.
Mecanismo De Acción
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one exerts its biological activities through various mechanisms. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to inhibit the replication of viruses by targeting viral proteins.
Efectos Bioquímicos Y Fisiológicos
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Moreover, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to inhibit the replication of viruses, which can prevent viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under physiological conditions. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to exhibit low toxicity in vitro and in vivo, making it a potential therapeutic agent for various diseases. However, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its bioavailability. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one. One potential direction is to study the compound's efficacy in clinical trials for various diseases, including cancer and viral infections. Additionally, further studies are needed to determine the optimal dosage and administration route for (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one. Moreover, the compound's mechanism of action needs to be elucidated further to understand its biological activities. Furthermore, additional studies are needed to investigate the compound's potential for drug-drug interactions and its safety in humans.
Métodos De Síntesis
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one can be synthesized using various methods, including palladium-catalyzed cross-coupling reactions and microwave irradiation. One of the most commonly used methods involves the reaction of 5-(3,3-Dimethyloxiranyl)-3-methyl-2-penten-1-ol with 7-hydroxy-4-methylcoumarin in the presence of a palladium catalyst. The reaction proceeds smoothly to give (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one in good yield.
Aplicaciones Científicas De Investigación
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Moreover, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has shown antiviral activity against several viruses, including influenza virus and hepatitis C virus.
Propiedades
Número CAS |
143390-87-8 |
|---|---|
Nombre del producto |
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one |
Fórmula molecular |
C21H22O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
9-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-13(4-6-16-21(2,3)26-16)8-10-24-20-18-15(9-11-23-18)12-14-5-7-17(22)25-19(14)20/h5,7-9,11-12,16H,4,6,10H2,1-3H3/b13-8+ |
Clave InChI |
SJUMCSVMQWFUTR-MDWZMJQESA-N |
SMILES isomérico |
C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CCC4C(O4)(C)C |
SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC4C(O4)(C)C |
SMILES canónico |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC4C(O4)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



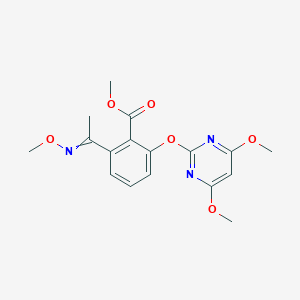

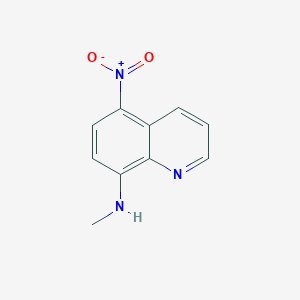
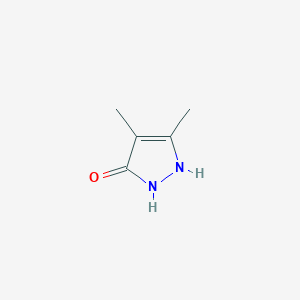
![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)
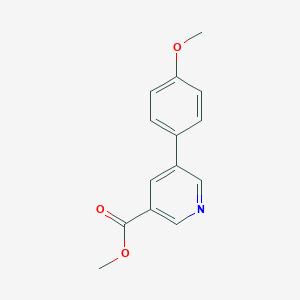
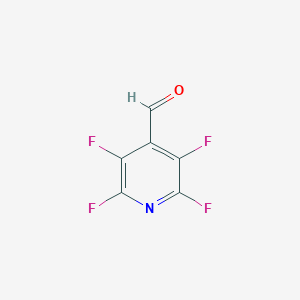
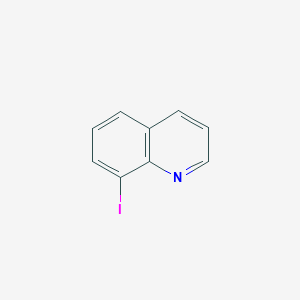
![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)
![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
